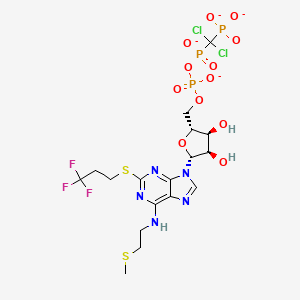
Tocopheryl Retinoate; Tretinoin tocoferil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tocopheryl Retinoate, also known as Tretinoin Tocoferil, is a compound that combines the properties of tocopherol (vitamin E) and retinoic acid (vitamin A derivative). This compound is primarily used in dermatological applications due to its potent antioxidant and anti-aging properties. Tocopheryl Retinoate is known for its ability to stimulate collagen production, reduce fine lines and wrinkles, and improve skin texture and tone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tocopheryl Retinoate involves the esterification of all-trans retinoic acid with tocopherol. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining a temperature of around 0-5°C to prevent the degradation of retinoic acid .
Industrial Production Methods: Industrial production of Tocopheryl Retinoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Tocopheryl Retinoate undergoes several types of chemical reactions, including:
Photodegradation: The compound is susceptible to photodegradation under UV light, leading to the breakdown of the retinoic acid component.
Common Reagents and Conditions:
Photodegradation: UV light sources, such as UV-A and UV-B lamps, are used to study the photodegradation kinetics.
Major Products Formed:
Oxidation Products: Epoxides, dioxetanes, and endoperoxides.
Photodegradation Products: Various isomers and cleavage products of retinoic acid.
Scientific Research Applications
Tocopheryl Retinoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification reactions and the stability of retinoic acid derivatives.
Biology: Investigated for its role in cellular differentiation and proliferation, particularly in skin cells.
Medicine: Applied in the treatment of skin conditions such as acne, psoriasis, and photoaging.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-rejuvenating properties.
Mechanism of Action
Tocopheryl Retinoate exerts its effects through several molecular pathways:
Retinoic Acid Receptors (RARs): The retinoic acid component binds to RARs in the cell nucleus, regulating gene transcription and promoting cellular differentiation and proliferation.
Antioxidant Activity: The tocopherol component scavenges free radicals, protecting cells from oxidative damage.
Collagen Synthesis: The compound stimulates the production of collagen, improving skin elasticity and reducing wrinkles.
Comparison with Similar Compounds
Tocopheryl Retinoate is unique due to its dual action as both a retinoid and an antioxidant. Similar compounds include:
Retinol: A less potent form of vitamin A with similar anti-aging properties but lower efficacy.
Retinyl Palmitate: A milder retinoid often used in cosmetic formulations for its stability and lower irritation potential.
Adapalene: A synthetic retinoid with selective affinity for RARβ and RARγ, used primarily in acne treatment.
Tazarotene: Another synthetic retinoid with applications in psoriasis and acne treatment.
Tocopheryl Retinoate stands out due to its combined antioxidant and retinoid properties, making it a versatile and effective compound in dermatological applications.
Properties
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIJXOWVAHQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860571 |
Source


|
| Record name | O~15~-[2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
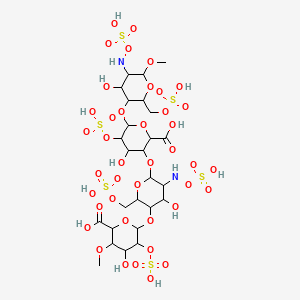
![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)

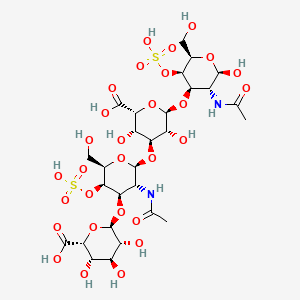
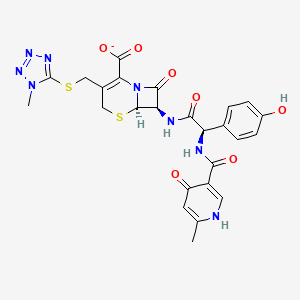
![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)

![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)
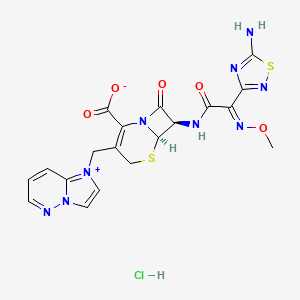
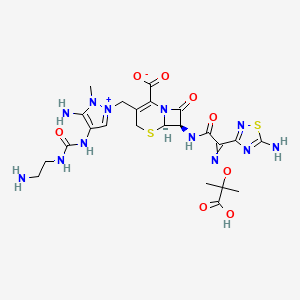
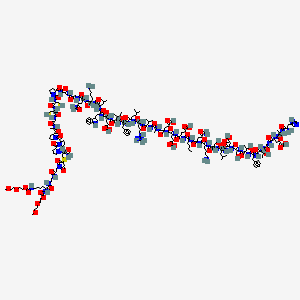
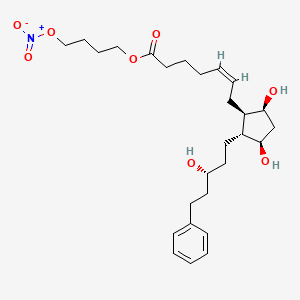
![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)
